molecular formula C8H2BrClF5N3 B1381400 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1823188-41-5

3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1381400
CAS RN: 1823188-41-5
M. Wt: 350.47 g/mol
InChI Key: DAQIPMZYDPVEDT-UHFFFAOYSA-N
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Description

The compound “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . These compounds are known for their potential in various therapeutic applications .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The specific synthesis process for “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is not explicitly mentioned in the available literature.


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied, particularly in the context of their role as bromodomain inhibitors . The specific reactions involving “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” are not detailed in the available sources.

Scientific Research Applications

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine class of compounds, including “3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine”, shows promise in various therapeutic applications, particularly as inhibitors of IDO1 in cancer immunotherapy . Future research could focus on further exploring their therapeutic potential and improving their potency and selectivity .

properties

IUPAC Name

3-[bromo(difluoro)methyl]-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF5N3/c9-7(11,12)6-17-16-5-4(10)1-3(2-18(5)6)8(13,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQIPMZYDPVEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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